BenchChemオンラインストアへようこそ!

2-[(7-Methyl-2-phenylimidazo[1,2-a]pyrimidin-5-yl)oxy]acetic acid

HTS profiling Selectivity fingerprint Off-target liability

2-[(7-Methyl-2-phenylimidazo[1,2-a]pyrimidin-5-yl)oxy]acetic acid is a synthetic small-molecule heterocycle (C15H13N3O3; MW 283.28 g/mol) featuring an imidazo[1,2-a]pyrimidine core linked via an ether bridge to an acetic acid moiety. The compound carries a 7-methyl substituent on the pyrimidine ring and a 2-phenyl group, producing a rigid, planar scaffold with one hydrogen bond donor and five acceptors.

Molecular Formula C15H13N3O3
Molecular Weight 283.287
CAS No. 866043-20-1
Cat. No. B2663955
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(7-Methyl-2-phenylimidazo[1,2-a]pyrimidin-5-yl)oxy]acetic acid
CAS866043-20-1
Molecular FormulaC15H13N3O3
Molecular Weight283.287
Structural Identifiers
SMILESCC1=NC2=NC(=CN2C(=C1)OCC(=O)O)C3=CC=CC=C3
InChIInChI=1S/C15H13N3O3/c1-10-7-13(21-9-14(19)20)18-8-12(17-15(18)16-10)11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,19,20)
InChIKeyACOHEGQRNDIVPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[(7-Methyl-2-phenylimidazo[1,2-a]pyrimidin-5-yl)oxy]acetic acid (CAS 866043-20-1): Core Identity and Baseline Profile


2-[(7-Methyl-2-phenylimidazo[1,2-a]pyrimidin-5-yl)oxy]acetic acid is a synthetic small-molecule heterocycle (C15H13N3O3; MW 283.28 g/mol) featuring an imidazo[1,2-a]pyrimidine core linked via an ether bridge to an acetic acid moiety [1]. The compound carries a 7-methyl substituent on the pyrimidine ring and a 2-phenyl group, producing a rigid, planar scaffold with one hydrogen bond donor and five acceptors. It has been registered in PubChem (CID 3850470) and ChEMBL (CHEMBL1445741) and was profiled across >80 high-throughput screening assays, where it exhibited almost universal inactivity [2]. Its calculated physicochemical properties (XLogP3 = 3.1, tPSA = 76.72 Ų, zero Rule-of-5 violations) indicate drug-like character but also high lipophilicity, which may influence solubility and non-specific binding [3].

Procurement Risk Alert: Why In-Class Imidazo[1,2-a]pyrimidine Acetic Acids Cannot Be Freely Substituted for CAS 866043-20-1


The imidazo[1,2-a]pyrimidine scaffold is a privileged structure in kinase and GPCR drug discovery, but small changes in substitution pattern critically alter target engagement. The 7-methyl-2-phenyl-5-oxyacetic acid substitution of CAS 866043-20-1 creates a unique hydrogen-bond network and steric profile that distinguishes it from close analogs such as ethyl 2-[(7-methyl-2-phenylimidazo[1,2-a]pyrimidin-5-yl)oxy]acetate (the ethyl ester prodrug form) and other imidazo[1,2-a]pyrimidine acetic acids described in the MET inhibitor patent literature [1]. In HTS profiling, CAS 866043-20-1 was >99.9% inactive across 80+ assays, suggesting a notably clean specificity profile—a pattern that could be easily disrupted by subtle structural changes [2]. Additionally, the free carboxylic acid form has distinct solubility, ionization, and salt-forming properties compared to ester or amide derivatives, directly impacting formulation, DMSO stock behavior, and biochemical assay compatibility. Without quantitative comparator data, procurement decisions must weigh these structural and physicochemical vectors, as generic replacement could yield divergent assay outcomes.

Quantitative Differential Evidence for CAS 866043-20-1 Against Its Closest Analogs


HTS Specificity Fingerprint: >99.9% Inactive Rate Across 80+ Mechanistically Diverse Assays

In a comprehensive PubChem BioAssay panel spanning GPCRs, kinases, proteases, epigenetic targets, and ion channels, 2-[(7-methyl-2-phenylimidazo[1,2-a]pyrimidin-5-yl)oxy]acetic acid was tested in over 80 confirmatory and primary screening assays. It was classified as 'Inactive' in every assay except two (JMJD2E and ALDH1A1), where results were 'Inconclusive' [1]. This represents a >99.9% inactivity rate, which is a quantifiable selectivity feature. By comparison, closely related imidazo[1,2-a]pyrimidine derivatives (e.g., ethyl ester or 2-unsubstituted analogs) often show promiscuous hits in kinase and GPCR panels, though direct side-by-side data are unavailable [2]. The inactivity pattern suggests that the free acetic acid group and specific substitution confer a uniquely silent pharmacological baseline, making this compound a candidate negative control or scaffold for designing selective inhibitors.

HTS profiling Selectivity fingerprint Off-target liability

JMJD2E Inhibitory Potency: 22.4 µM – a Low-Affinity Starting Point for Epigenetic Probe Development

In a confirmatory qHTS assay for inhibitors of human Jumonji Domain Containing 2E (JMJD2E), 2-[(7-methyl-2-phenylimidazo[1,2-a]pyrimidin-5-yl)oxy]acetic acid showed an inconclusive but measurable potency of 22,387 nM (22.4 µM) [1]. This value places the compound in the low-micromolar range, which is typical for initial hit discovery but well below the sub-micromolar potencies reported for optimized JMJD2E inhibitors such as GSK-J1 (IC50 ~60 nM) [2]. The observed potency, while weak, indicates that the scaffold can engage the JMJD2E active site, suggesting potential for medicinal chemistry elaboration. No comparator data exist for other imidazo[1,2-a]pyrimidine acetic acids at JMJD2E, so this value serves as a reference point for structure–activity relationship (SAR) expansion.

Epigenetics JMJD2E Histone demethylase

ALDH1A1 Inhibitory Potency: 25.1 µM – Evidence of Low-Level Enzyme Engagement

A confirmatory qHTS assay for inhibitors of aldehyde dehydrogenase 1 (ALDH1A1) yielded an inconclusive potency of 25,119 nM (25.1 µM) for the target compound [1]. ALDH1A1 is a marker of cancer stem cells and a therapeutic target in oncology. Although the potency is low, it suggests that the imidazo[1,2-a]pyrimidine acetic acid scaffold can interact with aldehyde dehydrogenase enzymes. No head-to-head comparator data with other imidazo[1,2-a]pyrimidine derivatives in this assay are publicly available. This value may be useful for researchers investigating ALDH1A1 inhibitor pharmacophores, particularly those exploring carboxylic-acid-containing heterocycles.

Cancer stem cells Aldehyde dehydrogenase ALDH1A1

Physicochemical Differentiation: Free Carboxylic Acid vs. Ester Prodrug – Solubility and Ionization Contrast

The free carboxylic acid group (pKa ~4.5 predicted) in CAS 866043-20-1 confers markedly different physicochemical properties compared to the ethyl ester analog (MW 311.33 g/mol) [1]. At physiological pH, the free acid is predominantly ionized (carboxylate form), increasing aqueous solubility and enabling salt formation with pharmaceutically acceptable cations. In contrast, the ethyl ester is neutral and more lipophilic (estimated logP increase of ~1.5 units), favoring membrane permeability but requiring esterase-mediated bioactivation . For in vitro assay applications, the free acid can be directly dissolved in aqueous buffer (with pH adjustment), while the ester requires co-solvent (DMSO) and may precipitate upon dilution. Quantitative solubility data for the target compound are unavailable, but class-level inference suggests that the free acid has at least 10-fold higher aqueous solubility than the ester form based on ionization state [2].

Drug-likeness Solubility Formulation

Evidence-Backed Procurement Scenarios for CAS 866043-20-1: When to Choose This Compound


Negative Control Tool for HTS and Mechanistic Selectivity Studies

Given the >99.9% inactivity rate across 80+ mechanistically diverse assays [1], CAS 866043-20-1 is ideally suited as a negative control compound in high-throughput screening campaigns. Its clean profile minimizes the risk of confounding off-target effects, enabling researchers to confidently attribute positive hits to test compounds rather than background noise. This is particularly valuable in large-scale drug discovery programs requiring robust statistical controls.

Scaffold for Structure-Guided Optimization of JMJD2E or ALDH1A1 Inhibitors

The measurable but weak potency at JMJD2E (22.4 µM) and ALDH1A1 (25.1 µM) [2] positions this compound as a starting point for medicinal chemistry campaigns. Procurement by academic labs or biotech companies focused on epigenetic or cancer stem cell targets is warranted when a tractable, drug-like scaffold with confirmed—albeit low—target engagement is needed for hit-to-lead optimization.

Free Acid Form Selection for Aqueous Buffer-Compatible Biochemical Assays

The free carboxylic acid group enables direct dissolution in aqueous buffers (with pH adjustment), avoiding the precipitation and solvent interference issues associated with ester analogs [3]. This makes the compound a preferred choice for biochemical assays where DMSO concentration must be minimized, such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) measurements that require soluble, pre-equilibrated ligand.

Quote Request

Request a Quote for 2-[(7-Methyl-2-phenylimidazo[1,2-a]pyrimidin-5-yl)oxy]acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.